

Application Notes and Protocols: INCB059872 in a Murine MLL-AF9 Leukemia Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 is a potent, selective, and orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression through histone demethylation.[1] In the context of acute myeloid leukemia (AML) with Mixed Lineage Leukemia (MLL) gene rearrangements, such as MLL-AF9, aberrant LSD1 activity helps maintain an oncogenic state and blocks myeloid differentiation.[1] Inhibition of LSD1 by **INCB059872** has been shown to induce cellular differentiation and inhibit proliferation of AML cells, making it a promising therapeutic agent for this aggressive leukemia subtype.[1][2] These application notes provide a summary of the preclinical data and detailed protocols for utilizing **INCB059872** in a murine MLL-AF9 leukemia model.

Data Presentation In Vitro Activity of INCB059872

While specific IC50/EC50 values for MLL-AF9 models are not detailed in the provided search results, the general in vitro effects of **INCB059872** on AML cell lines are summarized below.



Cell Line/Model	Parameter	Effect of INCB059872	Citation
Human AML Cell Lines	Cellular Proliferation	Inhibition	[2]
Human AML Cell Lines	Cellular Differentiation	Induction (measured by CD86 and CD11b markers)	[1]
Primary Human AML Cells	Cellular Proliferation	Inhibition	[2]
Primary Human AML Cells	Cellular Differentiation	Induction	[2]

In Vivo Efficacy of INCB059872 in Murine MLL-AF9 Leukemia Model

Oral administration of **INCB059872** has demonstrated significant anti-leukemic activity in the MLL-AF9 murine model. The following table summarizes the observed in vivo effects.

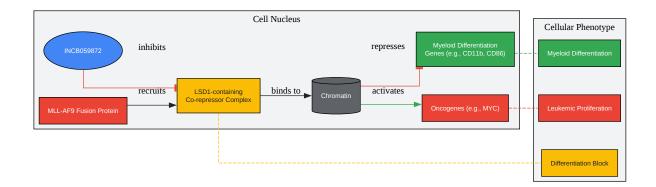


Parameter	Observation with INCB059872 Treatment	Citation
Median Survival	Significantly prolonged compared to vehicle-treated animals.	[1]
Murine Blast Cells	Induction of cell differentiation.	[1]
Blast Colonies	Reduction in the number of blast colonies.	[1]
Clinical Hematological Parameters	Normalized to levels comparable to non-leukemic mice.	[1][2]
Dosing Regimen	Maximal efficacy achieved with both daily (QD) and alternative-day (QoD) dosing.	[1]

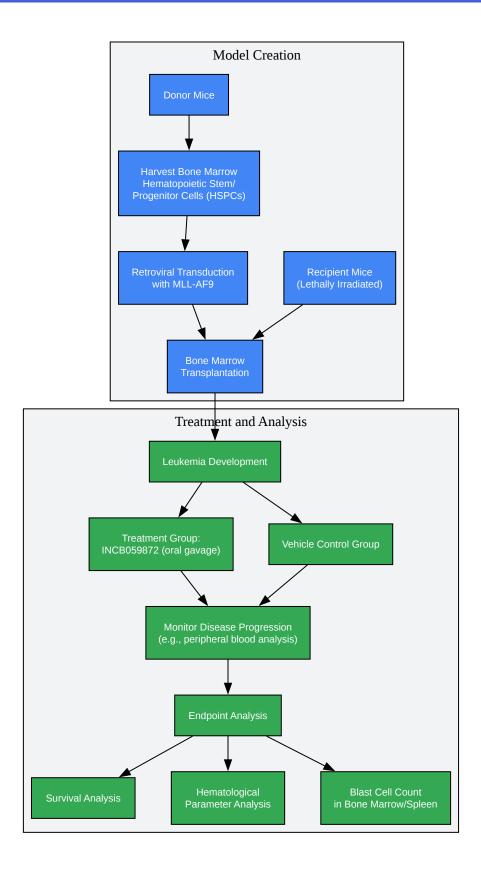
Signaling Pathways and Experimental Workflow Proposed Mechanism of Action of INCB059872 in MLL-AF9 Leukemia

The following diagram illustrates the proposed signaling pathway in MLL-AF9 leukemia and the mechanism of action of **INCB059872**. In MLL-rearranged leukemia, the MLL-AF9 fusion protein aberrantly recruits a complex including LSD1 to chromatin. This complex maintains a block in myeloid differentiation and promotes leukemic cell proliferation. **INCB059872**, as an LSD1 inhibitor, disrupts this process, leading to the expression of genes that drive myeloid differentiation and a reduction in oncogenic gene expression, such as MYC.[2]









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References

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- 2. | BioWorld [bioworld.com]
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